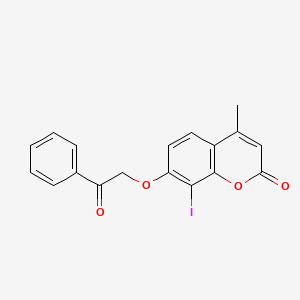
3-(4-fluorophenoxy)-4-oxo-4H-chromen-7-yl N-(tert-butoxycarbonyl)methioninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-fluorophenoxy)-4-oxo-4H-chromen-7-yl N-(tert-butoxycarbonyl)methioninate, also known as FPhOx, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. FPhOx is a derivative of coumarin, a naturally occurring compound found in many plants, which has been extensively studied for its biological activities.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenoxy)-4-oxo-4H-chromen-7-yl N-(tert-butoxycarbonyl)methioninate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and oxidative stress. 3-(4-fluorophenoxy)-4-oxo-4H-chromen-7-yl N-(tert-butoxycarbonyl)methioninate has also been shown to modulate the activity of certain proteins that are involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-fluorophenoxy)-4-oxo-4H-chromen-7-yl N-(tert-butoxycarbonyl)methioninate can reduce the production of pro-inflammatory cytokines and chemokines, as well as inhibit the activation of certain transcription factors that are involved in inflammation. 3-(4-fluorophenoxy)-4-oxo-4H-chromen-7-yl N-(tert-butoxycarbonyl)methioninate has also been shown to have antioxidant effects, which may help to protect cells from oxidative damage. In addition, 3-(4-fluorophenoxy)-4-oxo-4H-chromen-7-yl N-(tert-butoxycarbonyl)methioninate has been found to induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(4-fluorophenoxy)-4-oxo-4H-chromen-7-yl N-(tert-butoxycarbonyl)methioninate in lab experiments is that it is a synthetic compound, which means that it can be produced in large quantities and with high purity. This makes it easier to study its biological activities and potential therapeutic applications. However, one limitation of using 3-(4-fluorophenoxy)-4-oxo-4H-chromen-7-yl N-(tert-butoxycarbonyl)methioninate is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are several potential future directions for research on 3-(4-fluorophenoxy)-4-oxo-4H-chromen-7-yl N-(tert-butoxycarbonyl)methioninate. One area of interest is the development of 3-(4-fluorophenoxy)-4-oxo-4H-chromen-7-yl N-(tert-butoxycarbonyl)methioninate-based therapeutics for the treatment of neurodegenerative disorders, such as Alzheimer's disease. Another area of interest is the study of 3-(4-fluorophenoxy)-4-oxo-4H-chromen-7-yl N-(tert-butoxycarbonyl)methioninate's anticancer properties, particularly in combination with other chemotherapeutic agents. Additionally, more research is needed to fully understand the mechanism of action of 3-(4-fluorophenoxy)-4-oxo-4H-chromen-7-yl N-(tert-butoxycarbonyl)methioninate and its effects on various biological systems.
Synthesis Methods
The synthesis of 3-(4-fluorophenoxy)-4-oxo-4H-chromen-7-yl N-(tert-butoxycarbonyl)methioninate involves the reaction of 4-fluorophenol with ethyl acetoacetate, followed by the cyclization of the resulting intermediate with mercaptoacetic acid. The final step involves the reaction of the resulting compound with tert-butyl chloroformate and methionine to obtain 3-(4-fluorophenoxy)-4-oxo-4H-chromen-7-yl N-(tert-butoxycarbonyl)methioninate.
Scientific Research Applications
3-(4-fluorophenoxy)-4-oxo-4H-chromen-7-yl N-(tert-butoxycarbonyl)methioninate has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to have potential as a therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders.
properties
IUPAC Name |
[3-(4-fluorophenoxy)-4-oxochromen-7-yl] 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FNO7S/c1-25(2,3)34-24(30)27-19(11-12-35-4)23(29)33-17-9-10-18-20(13-17)31-14-21(22(18)28)32-16-7-5-15(26)6-8-16/h5-10,13-14,19H,11-12H2,1-4H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVXIFNXIURIOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCSC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FNO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-chloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-(5-ethyl-2-thienyl)-N-methyl-4-quinolinecarboxamide](/img/structure/B6067214.png)
![ethyl 3-benzyl-1-{[(4-methoxyphenyl)amino]carbonyl}-3-piperidinecarboxylate](/img/structure/B6067231.png)


![3,4,5-triethoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B6067255.png)
![N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine](/img/structure/B6067257.png)
![2-[1-(cyclohexylmethyl)-3-oxo-2-piperazinyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B6067261.png)
![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-methoxyphenyl)amino]methylene}acetamide](/img/structure/B6067264.png)
![N'-[1-(2,4-dihydroxyphenyl)ethylidene]-1-adamantanecarbohydrazide](/img/structure/B6067270.png)
![2-ethoxy-4-({[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B6067278.png)
![(3S*)-4-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-isobutyl-3-methyl-2-piperazinone](/img/structure/B6067280.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B6067288.png)
![2-imidazo[2,1-b][1,3]thiazol-6-yl-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}acetamide](/img/structure/B6067297.png)
![2-{4-[(5-fluoro-2-methylphenyl)acetyl]-2-morpholinyl}ethanol](/img/structure/B6067304.png)